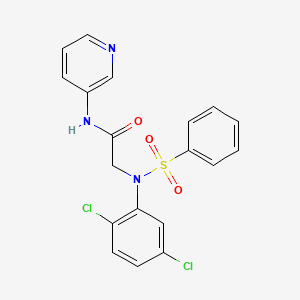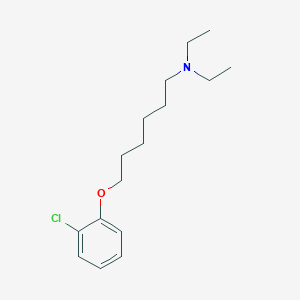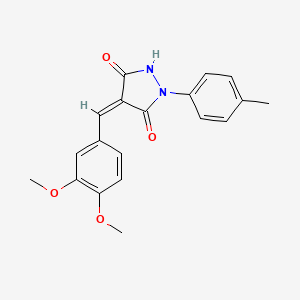![molecular formula C18H13ClN2O2 B5111811 N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide, commonly referred to as CPN, is a chemical compound that has increasingly gained attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that is commonly used as a tool for studying biological systems and has been shown to have a wide range of biochemical and physiological effects.
作用機序
CPN exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. CPN has been shown to bind to the catalytic site of proteases, kinases, and phosphatases, which results in the inhibition of their activity. CPN has also been shown to bind to the SH2 domain of certain proteins, which results in the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell growth and proliferation.
実験室実験の利点と制限
CPN has several advantages for use in lab experiments. CPN is a synthetic compound that is readily available and can be easily synthesized in large quantities. CPN is also highly selective and can be used to selectively inhibit certain enzymes and proteins. However, CPN also has some limitations for use in lab experiments. CPN has been shown to have off-target effects, which can result in the inhibition of unintended proteins. CPN can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving CPN. One area of research involves the development of new CPN analogs with improved selectivity and reduced toxicity. Another area of research involves the use of CPN as a tool for studying protein-protein interactions in complex biological systems. Additionally, CPN could be used as a potential therapeutic agent for the treatment of certain diseases, such as cancer, by selectively targeting specific proteins involved in disease progression.
合成法
CPN is synthesized by reacting 2-chloroaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of CPN, which can be further purified using column chromatography. CPN is a white crystalline solid that is soluble in organic solvents and water.
科学的研究の応用
CPN has been widely used as a tool for studying biological systems due to its ability to selectively inhibit certain enzymes and proteins. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been used as a probe for studying protein-protein interactions and has been shown to selectively bind to certain proteins.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVMNRLOLZOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)




![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)